dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate
Overview
Description
Dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate, also known as DMTDGT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a terephthalate derivative that can be synthesized using different methods. In
Mechanism of Action
The mechanism of action of dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate is not fully understood, but studies have suggested that it may act as a modulator of enzyme activity by binding to the active site of enzymes. dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has also been shown to interact with DNA, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has been shown to have a low toxicity profile and is generally considered safe for use in lab experiments. However, studies have suggested that high concentrations of dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate may have adverse effects on cell viability and growth. dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate in lab experiments is its versatility and potential for use in various fields. dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate in lab experiments is its cost, as the synthesis process can be expensive.
Future Directions
There are several potential future directions for research on dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate. One area of interest is the development of new synthetic methods for dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate that are more efficient and cost-effective. Another area of interest is the exploration of dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate's potential applications in drug delivery systems and as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate and its potential interactions with biological systems.
Conclusion:
In conclusion, dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate is a chemical compound that has potential applications in various fields, including drug discovery, materials science, and catalysis. The synthesis of dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product. While the mechanism of action of dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate is not fully understood, studies have suggested that it may act as a modulator of enzyme activity and interact with DNA. dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has a low toxicity profile and is generally considered safe for use in lab experiments, but high concentrations may have adverse effects on cell viability and growth. There are several potential future directions for research on dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate, including the development of new synthetic methods and the exploration of its potential applications in drug delivery systems and as a therapeutic agent.
Scientific Research Applications
Dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. In materials science, dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate has been used as a ligand for the synthesis of metal complexes with catalytic activity.
properties
IUPAC Name |
dimethyl 2-[[2-(dimethylamino)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-16(2)8-12(17)15-11-7-9(13(18)20-3)5-6-10(11)14(19)21-4/h5-7H,8H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDNFVIWYLNJCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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